3-butyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
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Description
3-butyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C22H19F3N4O2S and its molecular weight is 460.48. The purity is usually 95%.
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Biological Activity
3-butyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data regarding its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula and characteristics:
Property | Value |
---|---|
Molecular Formula | C20H17F3N4O2S2 |
Molecular Weight | 466.5 g/mol |
CAS Number | 1040672-54-5 |
The structure consists of a quinazolinone moiety linked to a thioether and an oxadiazole ring, providing a diverse range of functional groups that may contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of quinazolines and oxadiazoles have been shown to possess antibacterial and antifungal activities. Specifically, studies have reported that certain oxadiazole derivatives display potent activity against Mycobacterium tuberculosis with IC90 values below 10 μM . The presence of the trifluoromethyl group may enhance lipophilicity, potentially improving membrane permeability and bioactivity.
Anticancer Activity
Recent studies have focused on the anticancer potential of quinazoline derivatives. For example, compounds targeting Polo-like kinase 1 (Plk1), a critical regulator in cell division, have shown promise in inhibiting cancer cell proliferation. Structural modifications similar to those found in this compound have led to improved binding affinities and selective cytotoxicity against various cancer cell lines .
Case Studies
- Antituberculosis Activity : A study highlighted the effectiveness of substituted pyrimidines and quinazolines against tuberculosis. Compounds with similar scaffolds showed promising results with IC90 values significantly lower than those of standard treatments .
- Polo-like Kinase Inhibition : Research demonstrated that specific modifications in quinazoline derivatives enhanced their inhibitory effects on Plk1, leading to increased apoptosis in cancer cells. The introduction of thioether linkages was found to be beneficial for cellular uptake and activity .
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- The trifluoromethyl group enhances biological activity by increasing lipophilicity.
- The thioether moiety contributes to improved interaction with biological targets.
- Variations in the phenyl substituents can significantly alter potency against specific pathogens or cancer cells.
Properties
IUPAC Name |
3-butyl-2-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O2S/c1-2-3-11-29-20(30)16-9-4-5-10-17(16)26-21(29)32-13-18-27-19(28-31-18)14-7-6-8-15(12-14)22(23,24)25/h4-10,12H,2-3,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVROPEVAMNWYOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.